N-(2,4-dibromophenyl)acetamide;perchloric acid
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Overview
Description
N-(2,4-dibromophenyl)acetamide is a chemical compound with the molecular formula C8H7Br2NO and a molecular weight of 292.955 . . This compound is characterized by the presence of two bromine atoms attached to the phenyl ring and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)acetamide typically involves the bromination of acetanilide. The reaction is carried out by treating acetanilide with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of N-(2,4-dibromophenyl)acetamide can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The process involves the same bromination reaction but with enhanced control over temperature, pressure, and reaction time to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dibromophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of N-(2,4-dibromophenyl)acetamide, while oxidation and reduction reactions can produce corresponding oxides or de-brominated compounds .
Scientific Research Applications
N-(2,4-dibromophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dibromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)acetamide
- N-(4-bromophenyl)acetamide
- N-(2,4-dichlorophenyl)acetamide
Uniqueness
N-(2,4-dibromophenyl)acetamide is unique due to the presence of two bromine atoms at specific positions on the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
119628-65-8 |
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Molecular Formula |
C8H8Br2ClNO5 |
Molecular Weight |
393.41 g/mol |
IUPAC Name |
N-(2,4-dibromophenyl)acetamide;perchloric acid |
InChI |
InChI=1S/C8H7Br2NO.ClHO4/c1-5(12)11-8-3-2-6(9)4-7(8)10;2-1(3,4)5/h2-4H,1H3,(H,11,12);(H,2,3,4,5) |
InChI Key |
JPQHBNRNMFFKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)Br.OCl(=O)(=O)=O |
Origin of Product |
United States |
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